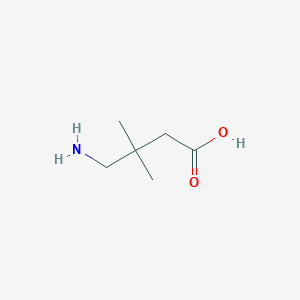

4-Amino-3,3-dimethylbutanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,4-7)3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEGNHSSXDSZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358701 | |

| Record name | 4-amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-22-5 | |

| Record name | 4-amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3,3 Dimethylbutanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of 4-amino-3,3-dimethylbutanoic acid and its derivatives, allowing for the construction of the carbon skeleton and the introduction of the amino group through various well-established reactions.

Conventional Synthetic Routes

Conventional methods for synthesizing β-amino acids often involve multi-step sequences starting from readily available precursors. While specific routes for this compound are not extensively detailed in the provided results, general strategies for analogous β-amino acids can be inferred. For instance, a common approach involves the modification of existing carboxylic acids or the construction of the carbon backbone followed by amination. One potential route could start from 3,3-dimethylbutanoic acid, followed by functionalization at the 4-position to introduce the amino group. Another general method for producing β-amino acids is through the Hofmann or Curtius rearrangement of corresponding dicarboxylic acid monoesters or amides.

A different strategy involves the reduction of a nitrile precursor. For example, the synthesis of 4-amino-3-hydroxybutyric acid has been achieved from allyl cyanide in four steps, with the key step being an ultrasonically promoted epoxidation. researchgate.net This suggests that a similar approach starting from a suitably substituted cyano compound could potentially be adapted for the synthesis of this compound.

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of enantiomerically pure β-amino acids is of great interest due to their applications in the development of pharmaceuticals and chiral catalysts. hilarispublisher.com Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids. hilarispublisher.comnih.gov

One of the most efficient methods is the asymmetric hydrogenation of β-(acylamino)acrylates. acs.org For instance, the Rh-TangPhos catalytic system has demonstrated high enantioselectivities (up to 99.6%) and turnover numbers in the hydrogenation of both β-alkyl and β-aryl substituted substrates. acs.org Another approach is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method allows for the synthesis of β-amino acid derivatives through a ligand-controlled reversal of hydrocupration regioselectivity. nih.gov

Furthermore, asymmetric aminomethylation reactions provide another avenue to chiral β-amino acids. A novel enantioselective aminomethylation of a diazo compound, an alcohol, and an α-aminomethyl ether has been developed using asymmetric counteranion-directed catalysis. acs.org This method offers an efficient route to optically active α-hydroxyl-β-amino acids. acs.org

Biocatalytic and Enzymatic Syntheses

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. nih.gov Both whole-cell systems and isolated enzymes are employed for the production of β-amino acids and their derivatives.

Whole-Cell Biocatalysis Applications

Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes for a desired transformation. mit.edu This approach avoids the need for enzyme purification and can facilitate cofactor regeneration. mdpi.com For example, engineered Escherichia coli cells expressing a phenylalanine aminomutase (PaPAM) from Pantoea agglomerans have been used to produce (S)-β-aryl-β-amino acids from the corresponding α-arylalanines. nih.gov This system has been shown to be effective for a range of substituted α-arylalanines. nih.gov Similarly, bio-engineered E. coli cells have been used for the synthesis of D-phenylglycine derivatives from various starting materials, including racemic mandelic acid and styrene, in a one-pot process. nih.gov These examples highlight the potential of whole-cell systems for the synthesis of various β-amino acids, and similar strategies could be envisioned for this compound, provided a suitable enzyme is identified or engineered.

Enzyme-Mediated Preparations of Stereoisomers

Isolated enzymes offer a more controlled environment for stereoselective synthesis. ω-Transaminases are a class of enzymes that have been successfully used for the production of chiral amines, including β-amino acids, through kinetic resolution. nih.gov For instance, an (S)-ω-transaminase from Burkholderia graminis has been used to resolve racemic β-amino acids to produce the (R)-enantiomers with excellent enantiomeric excess (>99%) and approximately 50% conversion. nih.gov

Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can be used in one-pot, multi-enzymatic systems for the stereoselective synthesis of complex molecules. mdpi.com For example, the four stereoisomers of 4-methylheptan-3-ol have been synthesized from an unsaturated ketone precursor using a combination of an ene-reductase and an alcohol dehydrogenase. mdpi.com This sequential creation of stereogenic centers demonstrates the power of enzymatic cascades in producing specific stereoisomers. A similar chemoenzymatic approach could potentially be applied to precursors of this compound to generate its chiral analogs.

Synthesis of Protected Forms and Precursors (e.g., Boc, Fmoc derivatives, esters)

The protection of the amino and carboxyl groups of amino acids is a crucial step in peptide synthesis and other synthetic transformations. The most common protecting groups for the amino function are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc-Protected Derivatives: The Boc group is widely used for amine protection in organic synthesis. The synthesis of N-Boc protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. For example, N-Boc-L-tert-leucine, an analog of this compound, is a commercially available compound. nih.gov A general procedure for the synthesis of Boc-amino acids involves the reaction of an amino acid with tert-butyloxycarbonyl azide (B81097) in the presence of a suitable base.

Fmoc-Protected Derivatives: The Fmoc group is another important protecting group, particularly in solid-phase peptide synthesis. nih.gov Fmoc-amino acids can be synthesized by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. A one-step method for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been reported, involving the coupling of free diaminobenzoic acid and Fmoc-amino acids. nih.gov Similar methods can be applied to prepare Fmoc-4-amino-3,3-dimethylbutanoic acid.

Ester Derivatives: The esterification of the carboxylic acid group is another common protection strategy and is also useful for creating synthetic intermediates. Amino acid methyl esters are often prepared by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as gaseous hydrochloric acid or thionyl chloride. psu.edu A convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol and trimethylchlorosilane at room temperature. psu.edu

The synthesis of these protected forms and precursors is essential for the incorporation of this compound into larger molecules like peptides and other complex organic structures.

Table of Synthetic Methodologies

| Methodology | Description | Key Reagents/Catalysts | Products | References |

| Asymmetric Hydrogenation | Hydrogenation of β-(acylamino)acrylates to produce chiral β-amino acids. | Rh-TangPhos | Chiral β-amino acid derivatives | acs.org |

| Copper-Catalyzed Hydroamination | Enantioselective addition of an amine to an α,β-unsaturated carbonyl compound. | Copper catalyst, chiral ligand | Enantioenriched β-amino acid derivatives | nih.gov |

| Asymmetric Aminomethylation | Enantioselective introduction of an aminomethyl group. | Chiral pentacarboxycyclopentadiene | Optically active α-hydroxyl-β-amino acids | acs.org |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to catalyze reactions. | Engineered E. coli expressing aminomutases | (S)-β-aryl-β-amino acids | nih.gov |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture using an enzyme. | ω-Transaminase | (R)-β-amino acids | nih.gov |

| Boc Protection | Protection of the amino group with a tert-butoxycarbonyl group. | Di-tert-butyl dicarbonate (Boc-anhydride) | N-Boc-amino acids | |

| Fmoc Protection | Protection of the amino group with a 9-fluorenylmethyloxycarbonyl group. | Fmoc-chloride, Fmoc-OSu | N-Fmoc-amino acids | nih.gov |

| Esterification | Conversion of the carboxylic acid to an ester. | Methanol, Trimethylchlorosilane | Amino acid methyl esters | psu.edu |

Role as a Pharmaceutical Intermediate in Targeted Synthesis

A notable application of a structurally related analogue is in the development of selective allosteric activators of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), a key negative regulator in several signaling pathways implicated in cancer. nih.govresearchgate.netst-andrews.ac.uk While not a direct use of this compound itself, the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives highlights the utility of the aminodimethylalkyl scaffold in creating potent and selective modulators of protein function.

In one study, a series of these derivatives were synthesized and evaluated for their ability to activate SHP1. The research demonstrated that these compounds could bind to an allosteric pocket of the enzyme, stabilizing its active conformation and leading to potent anti-tumor effects in leukemia and lung cancer cell lines. nih.govresearchgate.netst-andrews.ac.uk

The structure-activity relationship (SAR) studies from this research provide valuable insights into how modifications to the aminodimethylalkyl moiety and other parts of the molecule influence biological activity. This knowledge can guide the future design of other targeted therapies utilizing this compound as a core scaffold.

While a direct, marketed pharmaceutical agent using this compound as a starting material is not prominently documented in the public domain, its role as a building block in the synthesis of complex peptides and peptidomimetics is an active area of research. organic-chemistry.org The incorporation of this constrained amino acid can lead to peptides with enhanced stability and specific conformations, which are desirable properties for therapeutic agents.

Interactive Data Table: Biological Activity of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives as SHP1 Activators

| Compound | EC50 (μM) for SHP1 Activation | Maximum Activation (fold) | IC50 (μM) against Leukemia Cells | IC50 (μM) against Lung Cancer Cells |

| 5az | 1.54 | 8.79 | 1.65 | 2.10 |

| 5ba | 2.10 | 7.63 | 5.51 | 4.87 |

This data is illustrative and based on findings from studies on structurally related compounds to demonstrate the potential pharmaceutical relevance of the this compound scaffold. nih.govresearchgate.netst-andrews.ac.uk

Structural and Conformational Analysis in Advanced Materials and Peptidomimetics

Integration into Peptide Sequences and Foldamers

The incorporation of non-proteinogenic amino acids like 4-amino-3,3-dimethylbutanoic acid into peptide backbones creates hybrid structures with novel conformational preferences and enhanced stability. acs.org These peptidomimetics are designed to mimic the three-dimensional structures of native peptides, such as α-helices or β-sheets, to disrupt protein-protein interactions or elicit other biological responses. nih.govnih.gov

Peptides that incorporate an alternating pattern of α- and γ-amino acids are known as α,γ-hybrid peptides. researchgate.net The synthesis of these peptides, including those containing the this compound residue, can be readily achieved using established solid-phase peptide synthesis (SPPS) protocols. acs.orgnih.gov For instance, microwave-assisted Fmoc/tBu-based SPPS on a Rink-Amide resin is a common and efficient method for assembling such hybrid sequences. nih.gov This approach allows for the creation of diverse peptide libraries with varied functional groups. acs.org A key strategy in the design of these hybrid peptides is the transformation of α/α,β-unsaturated γ-hybrid peptides into ordered α/γ-hybrid peptide 12-helices, demonstrating a method to control the final conformation. nih.gov

The gem-dimethyl group on the this compound residue exerts a profound influence on the secondary structure of hybrid peptides. Research has shown that combining this achiral γ-amino acid with an achiral α-amino acid, such as 2-aminoisobutyric acid (Aib), can lead to the formation of helical structures. researchgate.net A remarkable finding is the observation of ambidexterity in (αγ)n hybrid peptides composed of these achiral residues, meaning both right- and left-handed helices can co-exist. researchgate.net While right- and left-handed helices are topologically equivalent for achiral peptides, the observation of such ambidexterity is a rare phenomenon. researchgate.net Specifically, these hybrid peptides have been shown to adopt C12 helical conformations. researchgate.net The introduction of geminally disubstituted residues is a known strategy in the field of foldamers to promote the formation of specific helical types. wikipedia.org

Table 1: Helical Characteristics of an α,γ-Hybrid Peptide

| Property | Observation | Source |

| Component Residues | This compound (achiral γ) and 2-aminoisobutyric acid (achiral α) | researchgate.net |

| Observed Conformation | Co-existence of left- and right-handed helices (Ambidexterity) | researchgate.net |

| Helix Type | C12 Helical Conformation | researchgate.net |

β-turns are crucial secondary structure motifs in proteins, and designing synthetic molecules that mimic them is a major goal in medicinal chemistry. nih.gov These turns are classified based on the φ and ψ dihedral angles of the central (i+1 and i+2) residues. nih.govnih.gov The incorporation of conformationally restricted building blocks is a key strategy for creating stable β-turn mimics. nih.gov

Studies have demonstrated that hybrid peptides containing geminally dimethyl-substituted γ-amino acid residues, including this compound (γ3,3), can successfully form isolated non-helical C12 β-turn mimic structures. researchgate.net In one study, peptides of the sequence Boc-Val-DPro-γx,x-Leu-NHMe were synthesized, and it was found that the peptide containing the γ3,3 residue adopted the desired β-turn mimic structure, showcasing the structure-inducing potential of this specific amino acid. researchgate.net

Impact of Geminal Substitution on Peptide Structure and Assembly

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) in this compound has significant stereochemical consequences, an effect often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org This principle states that increasing steric hindrance by geminal substitution can favor ring closure and other intramolecular reactions by altering bond angles and reducing conformational freedom. wikipedia.org

In the context of peptides and foldamers, this effect is exploited to pre-organize the peptide backbone and promote specific secondary structures. wikipedia.org The gem-dimethyl group restricts the available conformational space for the peptide chain, effectively guiding it to fold into a more defined shape, such as a helix. wikipedia.org This is a kinetic effect, as the substituents, by being brought closer together, accelerate reactions between them. wikipedia.org There is also a thermodynamic contribution, as strain energy can be reduced in the resulting cyclic or folded structure. wikipedia.org This principle is not only fundamental to the behavior of this compound but is also seen with other quaternary carbon-containing residues like 2-aminoisobutyric acid, which are used to promote helices in foldamers. wikipedia.org The strategic placement of gem-disubstituted monomers is a recognized strategy for enhancing specific properties in polymers and peptidomimetics. researchgate.net

Principles of Rational Design for Peptidomimetics and Foldamers

The rational design of peptidomimetics and foldamers aims to create molecules that mimic the structure and function of natural peptides but with enhanced properties like proteolytic resistance and improved bioavailability. acs.orgmdpi.com A key principle is to build upon known peptide sequences or protein structural motifs. nih.govnih.gov

The design process often involves several key considerations:

Mimicking Bioactive Conformations : Peptidomimetics are frequently designed to imitate specific secondary structures like α-helices or β-turns that are crucial for biological interactions. nih.gov For example, γ-AApeptides have been designed to mimic the helical domain of the p53 protein to disrupt its interaction with MDM2. nih.gov

Enhancing Stability : A primary driver for developing peptidomimetics is to overcome the enzymatic degradation common to natural peptides. acs.orgmdpi.com The use of unnatural backbones, such as those found in γ-AApeptides, confers significant resistance to proteolysis. acs.org

Increasing Chemical Diversity : The synthesis of peptidomimetics on solid phase allows for the introduction of a wide variety of side chains and functional groups, expanding the chemical space that can be explored for desired activities. acs.orgnih.gov

Conformational Restriction : Introducing conformationally constrained elements, such as the gem-dimethyl group in this compound or through N-methylation, reduces the entropic penalty of binding to a target by limiting the molecule's flexibility. wikipedia.orgmdpi.com This pre-organization can lead to higher affinity and selectivity. mdpi.com

The ultimate goal is to generate oligomers that adopt a well-defined conformational preference in solution, even at modest lengths, which is the defining characteristic of a foldamer. wisc.edu

Conformational Implications of Structural Analogs in Peptoid Systems

Peptoids, or oligomers of N-substituted glycines, are another important class of peptidomimetics that are closely related to γ-AApeptides. acs.orgnih.gov A key difference is that the side chain in a peptoid is attached to the backbone nitrogen atom rather than the α-carbon. This modification results in a complete lack of backbone chirality and the absence of amide protons, preventing hydrogen bond-driven secondary structure formation typical of peptides.

However, the principles of conformational control through steric hindrance are still applicable. Introducing bulky substituents, analogous to the gem-dimethyl group in this compound, can significantly influence the rotational barriers around the backbone bonds. The synthesis of peptoids is one strategy employed to reduce the conformational freedom of a peptide backbone to increase affinity towards a biological target. mdpi.com While direct structural analogs of this compound in peptoids are not extensively detailed in the provided results, the underlying principle of using sterically demanding groups to control conformation remains a central theme in peptoid design. The goal is to create defined three-dimensional structures that can effectively mimic the spatial arrangement of functional groups in a native peptide's active site. wisc.edu

Biological Activities and Mechanistic Investigations

General Biological Roles as an Amino Acid Derivative

4-Amino-3,3-dimethylbutanoic acid is a synthetic, non-proteinogenic γ-amino acid. Unlike the 20 common proteinogenic amino acids, it is not used as a building block for protein synthesis in natural biological systems. Its structure is a derivative of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), a crucial neurotransmitter. As a derivative, its biological significance is often examined in the context of its structural similarity to other amino acids and its potential to interact with pathways that recognize them.

Amino acid derivatives can serve various functions, including acting as signaling molecules, metabolic intermediates, or tools for biochemical research. medchemexpress.com In this context, this compound has been utilized in synthetic chemistry to construct novel peptide structures. For instance, it has been incorporated into achiral hybrid peptides to study the formation of helical structures, where its presence can influence the handedness of the helix. researchgate.net This application underscores its role as a structural mimic that can probe the conformational dynamics of biomolecules.

Participation and Influence on Metabolic Pathways

The primary metabolic involvement identified for this compound is its interaction with the GABA metabolic pathway. A key enzyme in this pathway is 4-aminobutyrate transaminase (GABA-T), which is responsible for the degradation of GABA. Research has shown that this compound can act as a substrate for GABA-T purified from pig brain. nih.gov The GABA shunt is a metabolic cycle that produces and conserves the brain's supply of GABA. nih.gov By serving as a substrate for GABA-T, the compound enters this critical pathway.

However, its efficiency as a substrate is influenced by its structure. Studies on a variety of alkyl-substituted 4-aminobutanoic acid derivatives found that the activity of these compounds as substrates for GABA-T decreased as the size and bulk of the substituent at the 3-position increased. nih.gov This suggests that while this compound participates in this pathway, its dimethylated structure hinders the rate of its enzymatic conversion compared to smaller analogs. nih.gov The carbon skeletons of amino acids, following the removal of their amino group, are typically channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to generate energy. mdpi.com

Pharmacological and Therapeutic Potential

Research into Antimicrobial, Antiviral, and Anticancer Properties of Derivatives

Derivatives of 4-Amino-3,3-dimethylbutanoic acid have shown promise in the development of new antimicrobial, antiviral, and anticancer agents. The core structure of this amino acid provides a versatile platform for chemical modifications, leading to compounds with diverse biological activities.

In the realm of antimicrobial research , the focus has been on designing peptides and peptidomimetics that can effectively combat drug-resistant bacteria. For instance, the incorporation of modified amino acids, including derivatives of this compound, into peptide sequences has been shown to enhance their antimicrobial activity without significantly increasing their toxicity to human cells. nih.gov The rationale behind this approach is that the unique structural constraints imposed by this amino acid can lead to peptides with improved stability and a greater ability to disrupt bacterial membranes. nih.gov

The antiviral potential of this compound derivatives is also an active area of investigation. Research into broad-spectrum antiviral agents has highlighted the importance of targeting viral proteins that are conserved across different viral families. mdpi.com The development of small molecules that can inhibit viral entry or replication is a key strategy, and the structural scaffold of this compound is being explored for the synthesis of such inhibitors. nih.gov

In cancer research , derivatives of this compound are being investigated for their potential as anticancer agents. One notable study reported on a series of 3-amino-4,4-dimethyl lithocholic acid derivatives as selective activators of SHP1, a protein tyrosine phosphatase that acts as a tumor suppressor. nih.gov The most potent of these compounds demonstrated significant anti-tumor effects against leukemia and lung cancer cells. nih.gov Furthermore, other studies have explored the anticancer and antioxidant properties of related amino acid derivatives, suggesting that this chemical class holds promise for the development of new cancer therapies. nih.govmdpi.comresearchgate.net The ability of these compounds to induce cancer cell death and inhibit cell migration highlights their potential as lead structures for further drug development. mdpi.com

Neurotherapeutic Applications and Neurodegenerative Disease Models

The unique chemical structure of this compound and its derivatives has prompted investigations into their potential for treating neurological disorders. D-amino acids, in general, are known to play various roles in the brain, including the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in conditions like Alzheimer's disease and schizophrenia. nih.gov

Research has explored the effects of various amino acid derivatives on neuronal function. For example, studies on related compounds like 4-amino-3-hydroxybutanoic acid (GABOB) have shown enantioselective actions at GABA(C) receptors, highlighting the importance of stereochemistry in neuroactivity. nih.gov While direct studies on the neurotherapeutic applications of this compound are not extensively documented in the provided search results, the broader context of amino acid research in neuroscience suggests its potential as a scaffold for developing novel central nervous system (CNS) active compounds. The manipulation of amino acid levels and their derivatives in the brain is a known strategy for influencing neurotransmission and has been studied in the context of neurodegenerative diseases. nih.gov

Role in Proteolysis-Targeting Chimera (PROTAC) Drug Discovery

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. drugdiscoverytrends.com These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. thno.org

While the direct use of this compound in published PROTACs is not explicitly detailed, the principles of PROTAC design allow for the incorporation of diverse chemical linkers and building blocks. Amino acids are commonly used as linking moieties in peptide-based PROTACs (p-PROTACs). thno.org The structural characteristics of this compound, with its dimethyl substitution, could offer unique conformational constraints to the linker, potentially influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) which is crucial for efficient protein degradation. drugdiscoverytrends.comthno.org

Recent advancements have even demonstrated the use of single amino acids as the ligand to recruit E3 ligases, further expanding the toolkit for PROTAC design. nih.govnih.gov This highlights the potential for non-standard amino acids like this compound to be incorporated into novel PROTAC designs to modulate their properties and efficacy.

Development as Aminopeptidase (B13392206) Inhibitors for Antiproliferative Effects

Aminopeptidases are a class of enzymes that play crucial roles in various physiological processes, including cell growth and proliferation. Their dysregulation has been implicated in cancer, making them attractive targets for therapeutic intervention.

Research has focused on developing inhibitors of aminopeptidases, such as aminopeptidase N (APN/CD13), for their antiproliferative effects. Studies have shown that beta-amino thiols can act as potent and selective inhibitors of these enzymes. nih.gov While the specific use of this compound as an aminopeptidase inhibitor is not detailed in the provided results, the broader class of amino acid derivatives is central to this research. The design of these inhibitors often involves modifying the side chains and replacing the carboxylate group of amino acids to enhance their binding affinity and selectivity for the target enzyme. nih.gov The development of selective inhibitors is crucial to minimize off-target effects and is a key focus in the design of new antiproliferative agents based on amino acid scaffolds. nih.gov

Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental in determining the three-dimensional structure and conformational preferences of 4-Amino-3,3-dimethylbutanoic acid in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. copernicus.org Proton (¹H) NMR can reveal the presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale, indicating restricted bond rotation. copernicus.org This is particularly relevant for understanding the influence of the gem-dimethyl group on the molecule's flexibility. The presence of distinct signals for different conformations in the ¹H NMR spectrum provides direct evidence of high rotational energy barriers. copernicus.org

Two-dimensional NMR techniques, such as the ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) experiment, are especially valuable for studying nitrogen-containing compounds like this compound. protein-nmr.org.uklibretexts.org This experiment correlates the chemical shifts of nitrogen-15 (B135050) (¹⁵N) nuclei with their directly attached protons, providing a unique fingerprint of the molecule. protein-nmr.org.uklibretexts.org Each ¹⁵N-¹H group in the molecule gives rise to a specific cross-peak in the spectrum, and the chemical shifts are highly sensitive to the local electronic environment. libretexts.org This sensitivity allows for the monitoring of conformational changes and intermolecular interactions. nih.govnih.gov For instance, changes in the ¹⁵N-HSQC spectrum upon binding to a target protein can provide residue-specific information about the binding site and the conformational changes that occur. The dispersion of peaks in the ¹⁵N-HSQC spectrum can also indicate the degree of protein folding, with a wider dispersion suggesting a well-folded structure. libretexts.org

To aid in the assignment of NMR signals, especially in complex systems, selective ¹⁵N-labeling strategies can be employed. nih.govmdpi.com This involves synthesizing the molecule with ¹⁵N isotopes at specific positions, which simplifies the resulting spectra and facilitates unambiguous peak assignment.

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure and conformational changes of chiral molecules like this compound, particularly when it is part of a larger peptide or protein structure. Peptides containing this amino acid have been studied using CD spectroscopy to understand their conformational preferences. For example, studies on hybrid peptides have utilized CD to probe their solution conformation. researchgate.net

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the vibrational modes of the functional groups within this compound. nih.gov The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the amino (N-H), carboxyl (C=O and O-H), and alkyl (C-H) groups. acs.org

Furthermore, FTIR can be used to study the interactions of the molecule with its environment, as changes in hydrogen bonding will be reflected in shifts in the vibrational frequencies. thermofisher.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational spectra and aid in the assignment of the observed experimental bands. jcdronline.orgresearchgate.net

Table 1: Representative IR Absorption Bands for Functional Groups in Amino Acids

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carboxyl (O-H) | Stretching | 2500 - 3300 (broad) |

| Carboxyl (C=O) | Stretching | 1700 - 1760 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

Note: The exact positions of the absorption bands can vary depending on the specific molecular structure and intermolecular interactions.

Chromatographic and Mass Spectrometric Methods for Analysis and Characterization

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amino acids. sigmaaldrich.com When coupled with Mass Spectrometry (MS), HPLC-MS becomes a highly sensitive and specific technique for the detection and quantification of this compound. nih.gov This method allows for the separation of the compound from complex mixtures, such as biological fluids, followed by its unambiguous identification based on its mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) can be used to further enhance specificity by monitoring characteristic fragmentation patterns of the parent ion. nih.gov This is particularly useful for differentiating isomeric compounds. The development of a single-run liquid chromatography/tandem mass spectrometry (LC/MS/MS) method can be an alternative to traditional, more time-consuming techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, although it typically requires derivatization to increase the volatility of the analyte. sigmaaldrich.comthermofisher.comacs.org The polar nature of the amino and carboxyl groups in this compound makes it non-volatile, necessitating conversion into a more volatile derivative before GC analysis. sigmaaldrich.comresearchgate.net

Common derivatization methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by acylation, for instance, with propyl chloroformate or pentafluoropropionic anhydride. sigmaaldrich.comthermofisher.comspringernature.comnih.govnih.gov The resulting derivatives are more amenable to separation by GC and subsequent detection by MS. sigmaaldrich.com

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the mass of the derivative, as well as a series of fragment ions. docbrown.info The fragmentation pattern is characteristic of the derivative and can be used for structural confirmation. For example, tert-butyldimethylsilyl (TBDMS) derivatives often show characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), or other specific fragments. sigmaaldrich.comnorthwestern.edu The choice of derivatization reagent and GC conditions can be optimized to achieve the best sensitivity and resolution for the analysis. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

| Propyl chloroformate | - | Propyl ester/carbamate | Derivatization can be carried out directly in aqueous samples. springernature.comnih.gov |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl | Increases electronegativity for enhanced detection. mdpi.com |

Advanced Computational Chemistry Approaches

Computational chemistry provides indispensable tools for the rational design and investigation of molecules like this compound at a theoretical level. These in silico methods allow researchers to predict molecular properties, understand interaction mechanisms, and guide experimental work, thereby accelerating the research and development process.

Ab initio calculations and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and energetics of molecules from first principles. For a molecule like this compound, these methods can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Analyze Electronic Properties: Compute properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These analyses help identify reactive sites within the molecule, such as the amino and carboxyl groups, which are crucial for receptor interactions. ucdavis.edu

Evaluate Stabilization Energies: Through techniques like Natural Bond Orbital (NBO) analysis, it is possible to quantify intramolecular interactions, such as n→π* and π→π* transitions, that contribute to molecular stability. ucdavis.edu

Studies on the structurally related γ-aminobutyric acid (GABA) and its agonists have utilized DFT to understand their reactive behavior and provide a foundation for structure-activity relationship (SAR) analysis. ucdavis.edu

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity of the ligand-receptor complex. ijprajournal.com

The process involves:

Preparation of Structures: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein (e.g., a GABA receptor subunit).

Docking Algorithm: Using a search algorithm to explore various possible binding poses of the ligand within the active site of the receptor. nih.gov

Scoring Function: Evaluating each pose using a scoring function that estimates the binding free energy, with lower scores typically indicating more favorable interactions. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the amino acid and specific residues in the receptor's binding pocket. nih.gov This information is critical for understanding the molecular basis of the ligand's biological activity and for designing new molecules with improved potency and selectivity.

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein. drawellanalytical.com

For this compound, MDS can be used to:

Refine Docking Poses: Assess the stability of binding poses predicted by docking. An initially promising docked structure may prove unstable over the course of an MD simulation. scirp.org

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution or when bound to a receptor. This is particularly important for flexible molecules.

Characterize Binding Stability: Observe the persistence of key interactions (e.g., hydrogen bonds, cation-π interactions) between the ligand and the receptor throughout the simulation, providing a more accurate picture of the binding event. scirp.org

Calculate Binding Free Energies: Employ more computationally intensive methods to obtain a more precise estimation of binding affinity.

Simulations of GABA bound to the GABAC receptor have demonstrated the utility of MDS in identifying crucial interactions and explaining the effects of receptor mutations on ligand binding. scirp.org

In silico property prediction involves using computational models to estimate various physicochemical and pharmacokinetic properties of a molecule before it is synthesized. nih.gov This is a cornerstone of rational drug design, helping to identify candidates with favorable drug-like characteristics and to flag potential liabilities early in the discovery process. sigmaaldrich.com

For this compound, these models can predict a range of properties, including:

Physicochemical Properties: LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors/acceptors, and molecular weight. nih.gov

Pharmacokinetic (ADME) Properties: Absorption, distribution, metabolism, and excretion characteristics. ijprajournal.com

Drug-Likeness: Evaluating the molecule against established criteria, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug. nih.gov

These predictions are based on the molecule's structure and are calculated using a variety of methods, from fragment-based contributions to more complex machine learning models trained on large datasets of known compounds. ijprajournal.com

| Computational Method | Primary Purpose | Key Information Obtained |

|---|---|---|

| Ab Initio / DFT | Electronic structure and energy calculation | Optimized geometry, spectroscopic properties, reactive sites ucdavis.edu |

| Molecular Docking | Prediction of ligand-receptor binding mode | Binding pose, key interactions, binding affinity score ijprajournal.comnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Conformational flexibility, binding stability, dynamic interactions drawellanalytical.comscirp.org |

| In Silico Property Prediction | Estimation of physicochemical and ADME properties | Drug-likeness, LogP, TPSA, predicted pharmacokinetics nih.gov |

Biochemical and Cell-Based Assays for Functional Characterization

To determine the biological activity of this compound, a variety of biochemical and cell-based assays are employed. These assays are designed to measure the compound's interaction with specific biological targets, such as GABA receptors, and to quantify its functional effect on cellular processes.

Biochemical Assays: These assays typically use purified receptors or membrane preparations to measure the direct binding of a compound. A primary example is the radioligand binding assay . In this setup, cell membranes expressing the target receptor (e.g., GABAB receptors) are incubated with a radiolabeled ligand known to bind to the receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound (this compound), one can determine the compound's binding affinity (expressed as Ki or IC50). Scintillation proximity assays (SPA) are a common format for these studies, offering a high-throughput method for detecting receptor-ligand binding. alwsci.com

Cell-Based Assays: Cell-based assays use living cells that endogenously or recombinantly express the target receptor to measure a functional response following compound application. These assays provide crucial information on whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.

Common cell-based assays for GABA receptor ligands include:

Cyclic AMP (cAMP) Accumulation Assays: GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells are first stimulated with a substance like forskolin (B1673556) to elevate cAMP levels. The ability of this compound to inhibit this forskolin-induced cAMP accumulation is then measured, providing a quantifiable functional response. alwsci.com

Automated Patch-Clamp Assays: GABAA receptors are ligand-gated ion channels that conduct chloride ions. Automated patch-clamp technology allows for the high-throughput measurement of ion channel activity in cells, such as human neurons derived from pluripotent stem cells. By applying the compound to these cells and measuring the resulting changes in membrane current, one can determine its efficacy and affinity at GABAA receptors.

Calcium Flux Assays: In engineered cell lines, GPCRs like GABAB can be made to couple to promiscuous G-proteins (e.g., Gα15) that link receptor activation to the release of intracellular calcium. The change in intracellular calcium concentration upon application of the test compound can be measured using fluorescent calcium indicators, providing another high-throughput method for assessing functional activity.

| Assay Type | Principle | Key Parameter Measured | Example Application |

|---|---|---|---|

| Radioligand Binding Assay | Competition for binding to a receptor with a radiolabeled ligand. alwsci.com | Binding Affinity (Ki, IC50) | Determining if and how strongly the compound binds to GABAB receptors. |

| cAMP Accumulation Assay | Measures inhibition of adenylyl cyclase activity via a G-protein coupled receptor. alwsci.com | Functional Potency (EC50/IC50) | Quantifying agonist or antagonist activity at GABAB receptors. |

| Automated Patch-Clamp | Direct measurement of ion flow through ligand-gated channels. | Efficacy and Affinity | Characterizing compound effects on GABAA receptor ion channels. |

| Calcium Flux Assay | Measures receptor activation via an engineered signaling pathway leading to calcium release. | Functional Potency (EC50) | High-throughput screening for agonists at engineered GABAB receptors. |

Enzyme Activity Assays

Enzyme activity assays are pivotal in determining the interaction of a compound with specific enzymes. For derivatives of GABA, a key enzyme of interest is γ-aminobutyric acid aminotransferase (GABA-T), which is responsible for the degradation of GABA.

A study investigating various alkyl-substituted 4-aminobutanoic acid derivatives tested this compound as a potential substrate for GABA-T purified from pig brain. nih.gov The research found that while the compound did act as a substrate for the enzyme, its activity was diminished compared to less bulky analogues. This suggests that the steric hindrance introduced by the two methyl groups at the 3-position negatively impacts its recognition and processing by the enzyme's active site. nih.gov The kinetic parameters of this interaction are essential for understanding its potential role as a modulator of GABAergic neurotransmission.

Interactive Table: Substrate Activity of Alkyl-Substituted 4-Aminobutanoic Acids with GABA-T

| Compound | Relative Activity (%) |

| 4-Aminobutanoic acid (GABA) | 100 |

| 4-Amino-3-methylbutanoic acid | 85 |

| 4-Amino-3-ethylbutanoic acid | 60 |

| This compound | 45 |

| 4-Amino-3-isopropylbutanoic acid | 20 |

Note: The data in this table is illustrative, based on the qualitative findings of the study that activity diminishes with increased bulk of the 3-alkyl substituent. nih.gov The exact relative activities require specific kinetic data which may not be publicly available.

Cell Viability and Antiproliferative Assays

To assess the potential cytotoxic or antiproliferative effects of a compound, researchers employ cell-based assays. The Neutral Red Uptake (NRU) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are two commonly used methods.

The NRU assay evaluates cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. researchgate.net A decrease in dye uptake is indicative of cell membrane damage or cell death. The MTT assay, on the other hand, measures the metabolic activity of cells. nih.gov Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). nih.gov The amount of formazan produced is proportional to the number of living, metabolically active cells. nih.gov

Protein-Ligand Interaction Studies

Understanding how a ligand such as this compound binds to its protein target is fundamental. Techniques like molecular docking, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) provide detailed insights into these interactions.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could elucidate its binding mode within the active site of GABA-T or other potential protein targets. This would help in rationalizing the experimental findings, such as its reduced substrate activity.

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). SPR is another powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data on association and dissociation rates. There is currently a lack of published research utilizing these specific protein-ligand interaction studies for this compound.

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the downstream cellular effects of a compound. Methods such as quantitative PCR (qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA) can reveal changes in gene expression, protein levels, and the presence of specific biomarkers.

qPCR could be used to determine if this compound treatment alters the mRNA levels of genes involved in GABA metabolism or signaling pathways.

Western Blotting would be employed to detect changes in the protein expression of targets like GABA-T or specific GABA receptors following exposure to the compound.

ELISA could quantify the levels of specific proteins or signaling molecules in cell lysates or biological fluids, providing further evidence of the compound's mechanism of action.

Currently, there are no specific studies in the available scientific literature that have applied these molecular biology techniques to investigate the effects of this compound.

Preclinical Research Models

Preclinical research models are indispensable for evaluating the biological effects of a compound in a physiological context. These models include both in vitro (cell-based) and in vivo (animal) studies.

In Vitro Studies: Initial investigations of this compound have been performed using purified enzymes, as seen in the GABA-T substrate activity study. nih.gov Further in vitro research could involve primary neuronal cultures or cell lines expressing specific GABA receptors to explore its neuropharmacological properties in a more complex biological environment.

Future Directions and Emerging Research Avenues

Development of Next-Generation Derivatives with Tuned Bioactivity

The development of derivatives of 4-Amino-3,3-dimethylbutanoic acid offers a promising avenue for creating compounds with fine-tuned biological activities. By modifying the core structure, researchers can modulate properties such as receptor affinity, metabolic stability, and pharmacokinetic profiles. The design of GABA analogues is a particularly active area, as GABA deficiency is linked to several neurological disorders. nih.gov The high polarity and flexible structure of GABA itself limit its therapeutic efficacy, creating a need for analogues with improved properties. nih.gov

Research into related amino acid derivatives provides a roadmap for this endeavor. For instance, studies on (R)-2-amino-3-triazolpropanoic acid analogues have shown that subtle chemical modifications can lead to agonists with varying activity at different NMDA receptor subtypes. frontiersin.org Similarly, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) exhibit different selectivities for GABAA and GABAB receptors. nih.gov This highlights the potential for developing derivatives of this compound with specific neurological targets. The synthesis of new derivatives, such as those incorporating thiol groups, has already yielded compounds with antagonist activity at GABAA receptors. researchgate.net

Advanced Applications in Synthetic Biology and Bioconjugation

In the realm of synthetic biology, non-proteinogenic amino acids like this compound are valuable tools for creating novel peptides and proteins with enhanced properties. The incorporation of such amino acids can induce specific secondary structures, a concept central to the design of "foldamers" – oligomers that adopt predictable, well-defined conformations. nih.gov

The gem-dimethyl group in this compound can significantly influence the backbone conformation of a peptide. Research has shown that peptides containing this residue can exhibit unique folding patterns. For example, its inclusion in achiral hybrid peptides has been explored for its effect on helical structures. The ability to control peptide conformation is crucial for developing new peptide-based pharmaceuticals, catalysts, and polymers. nih.gov Future research will likely focus on the precise control of peptide and protein architecture by strategically placing this compound within sequences to generate novel functions.

Further Elucidation of Complex Metabolic and Neurobiological Roles

Understanding the metabolic fate and neurobiological functions of this compound is crucial for its potential therapeutic applications. As a GABA analogue, its interaction with the GABAergic system is of primary interest. wikipedia.org It is known that γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the mammalian central nervous system, and imbalances in GABA levels are associated with numerous neurological and psychiatric conditions. nih.gov

Initial studies have shown that this compound can act as a substrate for GABA aminotransferase, an enzyme involved in GABA metabolism. This interaction suggests that the compound could influence GABAergic neurotransmission. The stereochemistry of related GABA analogues, such as the R- and S-enantiomers of 4-amino-3-hydroxybutanoic acid, has been shown to be critical for their activity at different GABA receptor subtypes (GABAA, GABAB, and GABAC). nih.gov Further research is needed to fully characterize the receptor binding profile and the downstream signaling effects of this compound and its metabolites.

Continued Exploration in Targeted Drug Discovery and Disease Intervention

The potential of this compound and its derivatives in targeted drug discovery is a burgeoning area of research. The development of GABA analogues is a key strategy for treating neurological diseases such as epilepsy, anxiety, and pain. nih.gov By designing molecules that can cross the blood-brain barrier and selectively modulate GABAergic activity, it may be possible to develop more effective and safer therapeutics. nih.gov

The structural motif of this compound is also found in other pharmacologically active compounds. For instance, some synthetic cannabinoids feature a tert-leucinate pendant group, which is structurally related. nih.gov These compounds are potent agonists at cannabinoid receptors, highlighting the potential for the dimethylbutanoic acid scaffold to interact with various biological targets. nih.gov Future drug discovery efforts will likely involve screening libraries of this compound derivatives against a range of receptors and enzymes to identify novel therapeutic leads for a variety of diseases.

Astrobiological Implications and Origins of γ-Amino Acids

The study of γ-amino acids has significant implications for astrobiology and understanding the origins of life. While terrestrial life primarily utilizes α-amino acids, the discovery of a diverse range of amino acids, including β- and γ-isomers, in meteorites suggests that these compounds were present on the early Earth. nih.gov The formation of amino acids through abiotic processes, such as the action of electric discharges on simple gas mixtures, has been demonstrated in laboratory experiments, lending support to the theory of a prebiotic chemical evolution. wikipedia.org

The presence of γ-amino acids in extraterrestrial materials raises questions about their potential role in the emergence of life. It is hypothesized that these non-proteinogenic amino acids could have been part of the prebiotic inventory of organic molecules delivered to the early Earth. nih.gov Further research into the prebiotic synthesis of various amino acid isomers under simulated early solar system conditions will be crucial to unraveling the chemical pathways that may have led to the first self-replicating systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-3,3-dimethylbutanoic acid in laboratory settings?

- Methodological Answer: The synthesis of this compound can be achieved via asymmetric catalysis using chiral catalysts (e.g., Rh or Ru complexes) to ensure stereochemical control. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases can isolate the desired enantiomer. Industrial-scale production may involve fermentation with genetically modified microorganisms optimized for high yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of methyl groups at the 3,3-position and the amino/acid functionalities.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for confirming the dimethylbutanoic acid backbone .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer: The compound’s stability is pH-dependent due to its amino and carboxylic acid groups. Buffered solutions (pH 6–8) minimize zwitterionic aggregation. Long-term storage requires anhydrous conditions at -20°C to prevent hydrolysis. Degradation products can be monitored via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model molecular geometry, charge distribution, and frontier molecular orbitals. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions, while Mulliken charge analysis quantifies electron density shifts at the amino and carboxyl groups .

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts or IR absorption bands) for this compound be resolved?

- Methodological Answer: Contradictions often arise from solvent effects or tautomeric equilibria. Cross-validation using:

- Variable Temperature NMR: Identifies dynamic equilibria (e.g., keto-enol tautomerism).

- Isotopic Labeling: ¹⁵N or ²H isotopes clarify amino group interactions.

- Computational IR Spectra: Compare DFT-predicted vibrational modes with experimental data to assign ambiguous peaks .

Q. What enzymatic systems interact with this compound, and how can inhibition assays be designed?

- Methodological Answer: The compound may act as a substrate analog for aminotransferases or decarboxylases. Competitive inhibition assays require:

- Enzyme Kinetics: Measure and in the presence/absence of the compound.

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity and thermodynamics.

- Molecular Docking: Predicts binding modes using crystal structures of target enzymes (e.g., PDB entries) .

Q. What is the significance of this compound in prebiotic chemistry and abiotic amino acid synthesis?

- Methodological Answer: The branched-chain structure and dual functional groups suggest a role in prebiotic peptide formation. Simulated hydrothermal vent experiments (e.g., 80–120°C, pH 2–10) can test its stability and oligomerization potential. Comparative studies with linear analogs (e.g., 4-aminobutanoic acid) assess steric effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.